molecular formula C20H17N3OS B2775332 2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-29-8

2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2775332
CAS No.: 2034585-29-8
M. Wt: 347.44
InChI Key: WXNRTLJHKKRDIW-UHFFFAOYSA-N
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Description

2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034585-29-8) is a synthetically designed small molecule with a molecular formula of C20H17N3OS and a molecular weight of 347.4 g/mol . It belongs to the pyrrolopyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purines . This similarity allows them to mimic ATP and interact with the binding sites of a variety of kinase enzymes, making them a core structure of interest in early-stage drug discovery . The specific phenyl and m-tolyl substituents on this fused ring system are designed to explore structure-activity relationships and optimize binding affinity and selectivity for specific biological targets. As such, this compound is a valuable chemical tool for researchers investigating new kinase inhibitors in areas such as oncology and other therapeutic fields. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-methylphenyl)-2-methylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-7-6-10-15(11-13)23-19(24)18-17(22-20(23)25-2)16(12-21-18)14-8-4-3-5-9-14/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRTLJHKKRDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine ring or other substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Phenylboronic acid, m-tolylboronic acid, methylthiol, various bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrrolo[3,2-d]pyrimidine derivatives.

Scientific Research Applications

2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a probe to study various biochemical pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-3-(m-tolyl)pyrrolo[3,2-d]pyrimidin-4(5H)-one
  • 2-(methylthio)-3-(m-tolyl)pyrrolo[3,2-d]pyrimidin-4(5H)-one
  • 7-phenyl-3-(m-tolyl)pyrrolo[3,2-d]pyrimidin-4(5H)-one

Uniqueness

2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern enhances its potential as a kinase inhibitor and its suitability for various scientific applications.

Biological Activity

The compound 2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a pyrrolo ring fused to a pyrimidine core, with substituents that enhance its reactivity and biological potential. The methylthio group and the phenyl and m-tolyl substituents play significant roles in modulating its pharmacological properties.

Structural Features

FeatureDescription
Pyrrole-Pyrimidine Fusion Provides structural similarity to purines
Substituents Methylthio, phenyl, m-tolyl enhance biological activity
Molecular Formula C21H20N3S

Antimicrobial Properties

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates moderate antibacterial and antifungal activity. In a comparative study, some derivatives of this compound exhibited significant effectiveness against various microbial strains .

Antitumor Activity

The antitumor potential of pyrrolo[3,2-d]pyrimidines has been explored extensively. For instance, derivatives similar to this compound have shown promising results in inhibiting cell growth across several cancer cell lines. In vitro assays demonstrated that certain derivatives possess GI50 values in the micromolar range, indicating their potential as anticancer agents .

The biological activity is often attributed to the compound's ability to interact with specific biological targets. For example, studies on related compounds have indicated that they may inhibit tubulin polymerization and interfere with critical signaling pathways such as PI3K/Akt/mTOR. These pathways are frequently dysregulated in cancer cells, contributing to their aggressive behavior .

Synthesis Methods

The synthesis of this compound can be accomplished through several methodologies:

  • Intramolecular Cyclization : This method involves the formation of the pyrrolo ring from monocyclic precursors.
  • Cross-Coupling Reactions : These reactions allow for the introduction of various substituents at specific positions on the pyrimidine core.
  • Reductive Amination : This technique can be employed to modify amine functionalities within the compound.

Synthesis Overview Table

Synthesis MethodDescription
Intramolecular CyclizationFormation of pyrrolo ring from monocyclic compounds
Cross-CouplingIntroduction of substituents via coupling reactions
Reductive AminationModification of amine groups for enhanced activity

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that synthesized derivatives of this compound exhibited varying degrees of antibacterial and antifungal activity against standard microbial strains .
  • Antitumor Efficacy : Another investigation highlighted that specific derivatives showed potent cytotoxic effects against cancer cell lines such as HeLa and A549, with some achieving submicromolar GI50 values .

Summary of Case Studies

Study FocusFindings
Antimicrobial ActivityModerate activity against bacteria and fungi
Antitumor EfficacySignificant cytotoxicity in various cancer cell lines

Q & A

Q. What are the optimal synthetic routes for preparing 2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves sequential functionalization of the core scaffold. For example:

  • Chlorination : Reacting the pyrrolopyrimidinone precursor with POCl₃ under reflux conditions to introduce a chloro group at position 4 .
  • Thioether formation : Substituting the chloro group with methylthio via nucleophilic displacement using sodium thiomethoxide .
  • Purification : Column chromatography (e.g., CHCl₃:MeOH gradients) or recrystallization is critical to isolate the final compound . Key challenges include controlling regioselectivity and minimizing side reactions during substitution steps.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks based on analogous compounds (e.g., δ 2.60 ppm for methylthio groups in related structures) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) .
    • X-ray crystallography : Resolve crystal structure to validate stereochemistry and substituent positions (as demonstrated for ethyl 3-(4-chlorophenyl) analogs) .
    • HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Modify substituents (e.g., replace methylthio with ethylthio or benzylthio) to evaluate impact on bioactivity .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like kinases, leveraging homology models based on ATR kinase interactions .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., antiproliferative activity in cancer lines) .

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Dynamic NMR : Investigate tautomerism or rotational barriers causing split peaks (e.g., amide protons in DMSO-d₆) .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to clarify ambiguous assignments .
  • Comparative analysis : Cross-reference with published data for structurally similar pyrrolopyrimidines (e.g., 4-chloro-2-methyl derivatives) .

Q. What in silico methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME or ADMETlab to estimate solubility, permeability (e.g., Caco-2 cells), and cytochrome P450 interactions .
  • Molecular dynamics simulations : Assess stability of ligand-target complexes (e.g., GROMACS for 100-ns trajectories) to refine binding hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.